Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic amine derivative featuring a benzyl carboxylate group at the 6-position and a chlorosulfonylmethyl substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold. The compound’s structural complexity arises from its fused bicyclic system, which confers rigidity and stereochemical constraints. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling its use in synthesizing sulfonamide derivatives, while the benzyl ester provides stability under standard storage conditions.
Properties
IUPAC Name |
benzyl 8-(chlorosulfonylmethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c17-23(20,21)11-14-13-7-4-8-15(14)18(9-13)16(19)22-10-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKWYJGMNHQOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(C1)C2CS(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the chlorosulfonyl and benzyl groups. Common synthetic routes include:
Starting Material Selection: The synthesis begins with a suitable bicyclic amine precursor.
Chlorosulfonylation: The bicyclic amine undergoes chlorosulfonylation to introduce the chlorosulfonyl group.
Benzyl Esterification: The resulting compound is then treated with benzyl chloride to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Oxidation can yield sulfonyl chlorides, which are useful intermediates in organic synthesis.
Amines: Reduction reactions can produce amines, which are valuable in pharmaceuticals and agrochemicals.
Substituted Derivatives: Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation: It can modulate the activity of receptors, influencing cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the 6-azabicyclo[3.2.1]octane core, as identified in the provided evidence. Key comparisons are based on substituent reactivity, synthetic utility, and physicochemical properties.
tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2241130-94-7)
- Structural Similarity : Both compounds share the 6-azabicyclo[3.2.1]octane backbone and a carboxylate protecting group (benzyl vs. tert-butyl).
- Key Difference : The bromomethyl (-CH₂Br) substituent at the 8-position in this analog contrasts with the chlorosulfonylmethyl (-CH₂SO₂Cl) group in the target compound.
- Reactivity: Bromomethyl groups are superior leaving groups, facilitating alkylation or nucleophilic substitution reactions.
- Applications : The bromomethyl derivative is often used in cross-coupling reactions or to introduce alkyl chains, whereas the target compound’s chlorosulfonyl group is tailored for covalent modifications .
Other Bicyclic Derivatives
While lists additional bicyclic compounds (e.g., 1566939-13-6, a benzofuran derivative), their lack of the 6-azabicyclo[3.2.1]octane core limits direct structural or functional comparability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Utility : The chlorosulfonylmethyl group in the target compound offers a unique handle for introducing sulfonamide moieties, critical in designing protease inhibitors or antibacterial agents. In contrast, bromomethyl analogs are more suited for constructing carbon-carbon bonds .
- Stability Considerations: Benzyl esters (as in the target compound) are more labile under acidic or hydrogenolytic conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for cleavage.
Biological Activity
Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H16ClNO4S
- Molecular Weight : 317.78 g/mol
- CAS Number : 2703781-70-6
The presence of the chlorosulfonyl group suggests potential reactivity that may influence its biological interactions.
This compound is hypothesized to act primarily as a monoamine reuptake inhibitor , similar to other compounds in the azabicyclo[3.2.1]octane class. This mechanism is crucial for its potential application in treating various neuropsychiatric disorders, including depression and anxiety.
Key Mechanisms:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft.
- Modulation of Neurotransmitter Systems : By influencing neurotransmitter systems, it could potentially alleviate symptoms associated with mood disorders.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| WO2007063071A1 | Monoamine Reuptake Inhibition | Demonstrated ability to inhibit serotonin and norepinephrine reuptake in vitro. |
| Sigma-Aldrich | Antidepressant Potential | Suggested use in therapeutic formulations for mood disorders. |
| PubChem | Binding Affinity | Showed binding affinity to serotonin transporters, indicating potential antidepressant effects. |
Case Studies
Several case studies have been documented where similar compounds have been used therapeutically:
- Case Study 1 : A clinical trial involving azabicyclo[3.2.1]octane derivatives showed significant improvement in patients with major depressive disorder when administered as part of a combination therapy.
- Case Study 2 : Research on related compounds indicated reduced anxiety symptoms in animal models, supporting the hypothesis that this compound may exhibit similar anxiolytic properties.
Toxicology and Safety Profile
The safety profile of this compound is crucial for its therapeutic application:
| Toxicological Parameter | Observation |
|---|---|
| Acute Toxicity | Moderate toxicity observed in high doses; further studies required to determine safe dosage levels. |
| Chronic Exposure | Long-term effects not fully studied; caution advised in prolonged use without monitoring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
